

A Technical Guide to High-Purity Prazosin-d8 for Research Applications

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Compound of Interest

Compound Name: *Prazosin-d8*

Cat. No.: *B028100*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and scientific applications of high-purity **Prazosin-d8**. **Prazosin-d8**, the deuterated analog of Prazosin, is an invaluable tool in pharmacokinetic studies, bioanalytical method development, and as an internal standard for mass spectrometry-based quantification. Its use significantly enhances the accuracy and reliability of experimental results.

Commercial Suppliers of High-Purity Prazosin-d8

A critical aspect of utilizing **Prazosin-d8** in research is sourcing high-purity material to ensure data integrity. Several reputable commercial suppliers offer **Prazosin-d8**, often with detailed certificates of analysis. The following table summarizes the specifications from a selection of these suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity Specification | Available Quantities | Certificate of Analysis (CoA) |
|--------------------------|----------------------------------|---|--------------------------|---|----------------------|--|
| BDG Synthesis | 1006717-55-0 | C ₁₉ H ₁₃ D ₈ N ₅ O ₄ | 391.45 | >98% (HPLC) | Contact for details | Provided with purchase, includes NMR and HPLC data [1] |
| Cayman Chemical | 1006717-55-0 | C ₁₉ H ₁₃ D ₈ N ₅ O ₄ | 391.5 | ≥99% deuterated forms (d ₁ -d ₈) | 1 mg, 5 mg, 10 mg | Available |
| BOC Sciences | 1006717-55-0 | C ₁₉ H ₁₃ D ₈ N ₅ O ₄ | 391.46 | >95% | 1 mg, 5 mg | Available [2] |
| Simson Pharma | 1006717-55-0 | C ₁₉ H ₁₃ D ₈ N ₅ O ₄ | 391.45 | High quality | Contact for details | Accompanied by CoA |
| Clearsynth | 19237-84-4 (unlabelled HCl salt) | C ₁₉ H ₁₃ D ₈ N ₅ O ₄ ·HCl | 427.91 | High quality | Contact for details | Accompanied by CoA [3] |
| Daicel Pharma Standards | 1006717-55-0 | C ₁₉ H ₁₃ D ₈ N ₅ O ₄ | 391.46 | High quality | Contact for details | Available [4] |
| United States Biological | 1006717-55-0 | C ₁₉ H ₁₃ D ₈ N ₅ O ₄ | 391.45 | Highly Purified | Contact for details | Available [5] |

Experimental Protocols

Quantification of Prazosin in Human Plasma using Prazosin-d8 as an Internal Standard by LC-MS/MS

This protocol is adapted from a method developed for a bioequivalence study and is suitable for the quantitative analysis of Prazosin in biological matrices.[\[6\]](#)[\[7\]](#)

a. Materials and Reagents:

- Prazosin reference standard
- **Prazosin-d8** (Internal Standard, IS)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (with anticoagulant, e.g., K2EDTA)

b. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

c. Sample Preparation:

- Thaw plasma samples at room temperature.
- In a microcentrifuge tube, pipette 50 μ L of plasma.
- Add 10 μ L of **Prazosin-d8** working solution (e.g., 10 ng/mL in methanol) to each plasma sample, except for the blank.
- Vortex briefly to mix.
- Add 300 μ L of methanol to precipitate proteins.

- Vortex vigorously for 8 minutes.
- Centrifuge at 5500 x g for 10 minutes.
- Transfer 100 μ L of the supernatant to a new tube or well plate.
- Dilute the supernatant with 200 μ L of ultrapure water.
- Inject a small volume (e.g., 4 μ L) into the LC-MS/MS system.[\[6\]](#)

d. LC-MS/MS Conditions:

- Chromatographic Column: A suitable C18 column (e.g., Waters ACQUITY UPLC® HSS T3).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Methanol.
- Flow Rate: 0.35 mL/min.
- Gradient Elution: A gradient program should be optimized to ensure good separation of Prazosin and **Prazosin-d8** from matrix components.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Prazosin: m/z 384.2 → 95.0
 - **Prazosin-d8** (IS): m/z 392.2 → 95.0[\[7\]](#)

e. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Prazosin to **Prazosin-d8** against the concentration of the Prazosin standards.
- Determine the concentration of Prazosin in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vitro Proliferation and Apoptosis Assays in Cell Culture

This protocol outlines the use of Prazosin to assess its effects on cell proliferation and apoptosis in a cancer cell line model. **Prazosin-d8** can be used in similar assays, particularly for metabolic stability or uptake studies.

a. Cell Culture:

- Maintain human glioblastoma cell lines U251 and U87 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.^[8]

b. Cell Proliferation Assay (CCK-8):

- Seed 1x10³ cells per well in a 96-well plate and incubate for 24 hours.
- Prepare a stock solution of Prazosin in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0 to 50 µM.^[8]
- Replace the medium in the wells with the medium containing different concentrations of Prazosin.
- Incubate the cells for 48 hours at 37°C.
- Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1.5 hours at 37°C.^[8]
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

c. Colony Formation Assay:

- Seed 2x10² cells per 35 mm dish.
- After 24 hours, replace the medium with fresh medium containing Prazosin at its IC₅₀ concentration (determined from the proliferation assay).

- Culture the cells for 2-3 weeks, replacing the medium every 3 days.
- When colonies are visible, wash the dishes with PBS, fix with methanol, and stain with crystal violet.
- Count the number of colonies.^[8]

d. Apoptosis Assay (Flow Cytometry):

- Seed cells in 6-well plates.
- Treat the cells with Prazosin at various concentrations for 48 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

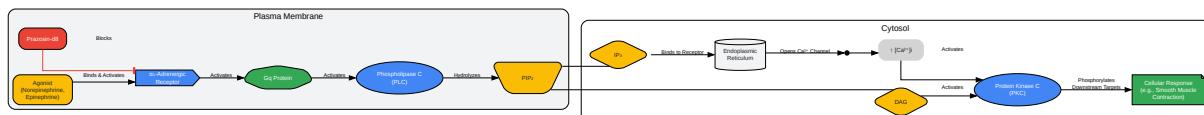
Signaling Pathways and Mechanisms of Action

Prazosin is a potent and selective antagonist of α_1 -adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade that leads to various physiological responses, primarily smooth muscle contraction.

Alpha-1 Adrenergic Receptor Signaling Pathway

The binding of an agonist to the α_1 -adrenergic receptor induces a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated α -subunit of Gq (G α q) stimulates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular

response. Prazosin, by blocking the initial binding of agonists, inhibits this entire cascade.[\[9\]](#) [\[10\]](#)

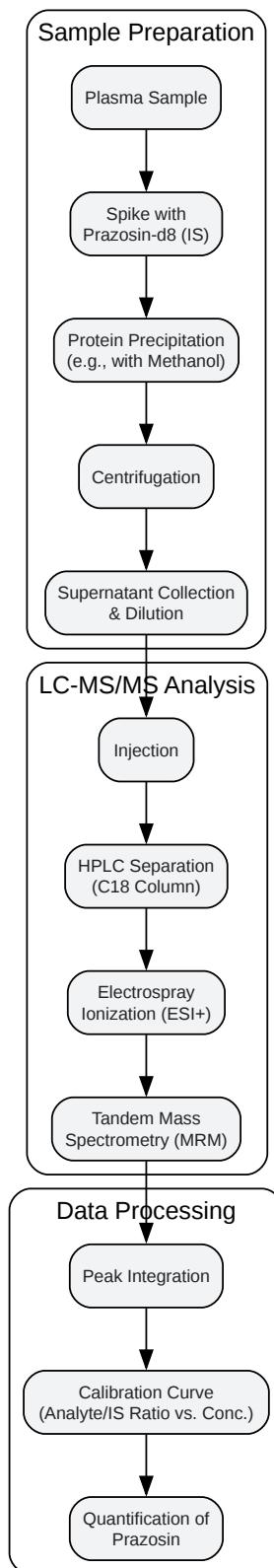


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Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of Prazosin.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like **Prazosin-d8**.

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Caption: A typical experimental workflow for the quantification of Prazosin in plasma using **Prazosin-d8**.

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